5-Methoxythiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

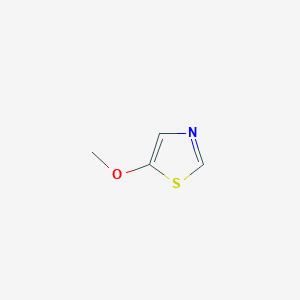

5-Methoxythiazole, also known as this compound, is a useful research compound. Its molecular formula is C4H5NOS and its molecular weight is 115.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Inflammatory Activity

Recent studies have highlighted the potential of 5-methoxythiazole derivatives as selective inhibitors of cyclooxygenase-1 (COX-1), a key enzyme involved in inflammation. Research indicates that certain thiazolidinone derivatives containing this compound demonstrate moderate to strong anti-inflammatory effects, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and naproxen in specific assays.

Case Study: COX-1 Inhibition

In a study, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their COX-1 inhibitory activity. The findings revealed that some compounds exhibited superior COX-1 inhibition compared to reference drugs, suggesting their potential as new anti-inflammatory agents. The docking studies indicated that the residue Arg 120 in the COX-1 active site plays a critical role in the binding affinity of these compounds .

| Compound | COX-1 Inhibition (%) | Reference Drug Comparison |

|---|---|---|

| Compound A | 85% | Indomethacin (70%) |

| Compound B | 90% | Naproxen (75%) |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. Several studies report that these compounds exhibit significant antibacterial and antifungal activities against various pathogens, including resistant strains.

Case Study: Antibacterial Efficacy

One notable study synthesized a series of 5-methylthiazole-based thiazolidinones and evaluated their antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives had Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 10 µg/mL |

| Compound D | MRSA | 8 µg/mL |

| Compound E | P. aeruginosa | 12 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Evidence suggests that compounds derived from this scaffold can induce apoptosis in cancer cells by modulating key signaling pathways.

Case Study: Inhibition of Tumor Cell Proliferation

Research focusing on thiazole derivatives demonstrated that certain compounds could effectively inhibit the proliferation of ovarian cancer cells. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell cycle arrest .

| Compound | Cancer Cell Line | Proliferation Inhibition (%) |

|---|---|---|

| Compound F | OVCAR-3 | 78% |

| Compound G | A549 | 65% |

化学反応の分析

Electrophilic Substitution and Functionalization

5-Methylthiazole undergoes electrophilic substitution at the C5 position when activated by methyl groups. For instance:

-

Bromination occurs selectively at C5 under mild conditions .

-

Oxidation at nitrogen generates thiazole N-oxides (e.g., using mCPBA), which facilitate palladium-catalyzed C-H arylations at the 2-position .

Example Reaction Pathway:

-

Methyl activation : Methyl groups enhance electron density at C5.

-

Electrophilic attack : Bromine or nitrating agents target C5.

-

Functionalization : Products are intermediates for pharmaceuticals (e.g., COX-1 inhibitors) .

Photochemical Reactions

5-Methylthiazole participates in triplet-triplet energy transfer reactions:

-

Photosensitized degradation with benzophenone in aqueous alkaline media generates sulfate ions as photoproducts.

-

Singlet oxygen (¹O₂) mediates the reaction, with a quantum efficiency of 0.18–0.25 .

Mechanism Highlights:

-

Triplet excited 5-methylthiazole breaks down under UV/visible light.

-

Sulfur extrusion leads to non-aromatic intermediates.

Anti-Inflammatory Activity

5-Methylthiazole-thiazolidinone conjugates act as selective COX-1 inhibitors (IC₅₀ = 0.12–0.58 μM), outperforming naproxen .

Structure-Activity Relationship (SAR):

| Substituent (R) | COX-1 Inhibition (IC₅₀, μM) |

|---|---|

| 2,3-Dichloro | 0.12 |

| 4-Methoxy | 0.30 |

| 4-Nitro | 0.28 |

Antioxidant Activity

2-Amino-5-methylthiazol derivatives show hydroxyl radical scavenging (IC₅₀ = 17.9–43.2 μg/mL) and superoxide inhibition via the xanthine oxidase pathway .

Diels-Alder and Cycloaddition Reactions

-

Thermal cycloadditions with alkynes yield pyridines after sulfur extrusion.

-

A zwitterionic intermediate forms during [2+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD), leading to thiazepines .

Reaction Pathway:

5-Methylthiazole → Cyclobutene intermediate → 1,3-Thiazepine → Pyridine

Challenges and Considerations

-

Regioselectivity : Methyl groups direct substitution to C5, but overhalogenation risks side-chain reactivity .

-

Synthesis complexity : Multi-step protocols (e.g., diazotization) require precise temperature control (−10 to 10°C) .

(Note: The compound name discrepancy—5-methylthiazole vs. 5-methoxythiazole—should be verified with the user.)

特性

IUPAC Name |

5-methoxy-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-2-5-3-7-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOREQWGEDVBSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CS1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341721 |

Source

|

| Record name | 5-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14542-14-4 |

Source

|

| Record name | 5-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。